Tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate is a heterocyclic compound that combines a morpholine structure with an oxadiazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. The presence of both the tert-butyl group and the oxadiazole enhances its chemical stability and solubility, which are crucial for its application in drug development.
The compound has been synthesized and characterized in various research studies, indicating its relevance in drug discovery and development. It falls under the classification of oxadiazole derivatives, which are known for their diverse biological activities.
This compound is classified as an oxadiazole derivative, specifically a 1,3,4-oxadiazole. It is also categorized as a morpholine derivative due to the presence of the morpholine ring. These classifications highlight its structural complexity and potential functional applications in pharmaceuticals.
The synthesis of tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate typically involves several key steps:
The synthesis often requires specific conditions such as temperature control and inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions. The use of solvents such as ethanol or dichloromethane is common in these procedures to facilitate reactions and purifications .
The molecular structure of tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate features:
The molecular formula can be represented as , with a molecular weight of approximately 320.36 g/mol. The compound's structure contributes significantly to its reactivity and interaction with biological targets.
Tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions such as temperature and solvent choice are crucial for optimizing yields and selectivity.
The mechanism of action for tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate primarily involves interactions with specific enzymes and proteins within cells:
The compound is likely a solid at room temperature with good solubility in organic solvents due to the presence of the tert-butyl group. Its melting point and boiling point would need experimental determination.
The chemical stability of tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate is influenced by factors such as pH and temperature. Its reactivity profile suggests it may participate in various chemical transformations typical for oxadiazoles.
Tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate shows promise in several scientific applications:
The 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, has evolved from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its journey began in the mid-20th century with initial explorations of its chemical reactivity, but significant interest surged in the 1980s–1990s when researchers recognized its potential as a privileged scaffold in biologically active molecules. Early antiviral research led to Furamizole, an antibiotic leveraging the oxadiazole nucleus, while cardiovascular studies yielded Nesapidil, a calcium channel blocker. The breakthrough came with the development of Raltegravir (FDA-approved in 2007), an HIV integrase inhibitor where the 1,3,4-oxadiazole moiety is critical for binding to the Mg²⁺ ions in the enzymatic active site. Simultaneously, oncology research exploited this scaffold in Zibotentan, an endothelin receptor antagonist investigated for prostate cancer [7] [8].
The scaffold’s versatility is evident in its broad therapeutic coverage:
Structural features enabling this diversity include:
Table 1: Clinically Significant 1,3,4-Oxadiazole Derivatives
Compound | Therapeutic Category | Biological Target | Key Structural Feature |
---|---|---|---|
Raltegravir | Antiviral (HIV) | HIV Integrase | Oxadiazole + N-methylpyrimidone |
Zibotentan | Anticancer (Phase III) | Endothelin Receptor | Oxadiazole + methoxyphenyl sulfonamide |
Nesapidil | Cardiovascular | L-type Calcium Channel | Oxadiazole + dimethoxyphenethylamine |
Furamizole | Antibacterial | Bacterial DNA Synthesis | Oxadiazole + nitrofuran |
Toggle Detailed Timeline of Key Developments
The 1,3,4-oxadiazole ring serves as a versatile bioisostere, strategically replacing functional groups to optimize pharmacokinetics without compromising target engagement. Its primary bioisosteric roles include:
Carboxylate/Carboxamide Mimicry: The oxadiazole’s N-C-O motif mimics the electronic distribution and geometry of carboxylates, enabling similar ionic/hydrogen-bond interactions but with enhanced metabolic stability. In Raltegravir, it coordinates Mg²⁺ identically to a carboxylate but resists esterase hydrolysis [7] [8].
Ester Surrogacy: When replacing esters, oxadiazoles eliminate susceptibility to esterases. For instance, in antidiabetic α-glucosidase inhibitors, oxadiazole-based compounds exhibit prolonged in vivo half-lives compared to ester-containing analogs [1] [9].
Computational analyses reveal the basis of these effects:
Table 2: Bioisosteric Advantages of 1,3,4-Oxadiazole Over Conventional Groups
Replaced Group | Oxadiazole Advantage | Example Application |
---|---|---|
Carboxylate | Enhanced metabolic stability; improved logP | Raltegravir (reduced hepatic clearance) |
Ester | Resistance to esterases; prolonged t₁/₂ | Antidiabetic α-glucosidase inhibitors |
Amide | Reduced conformational flexibility; increased rigidity | HDAC inhibitors (improved IC₅₀) |
The morpholine ring (tetrahydropyran with N-substitution) and tert-butyl carboxylate (Boc) group synergistically enhance the drug-likeness of 1,3,4-oxadiazole pharmacophores. Their roles in optimizing pharmacokinetics are multifaceted:
Solubility and Permeability Balance: Morpholine’s tertiary amine (pKa ~7–9) provides pH-dependent solubility, improving bioavailability in acidic GI environments. Concurrently, its O-atom acts as a hydrogen bond acceptor, facilitating transient membrane interactions for passive diffusion. In the hybrid compound Tert-butyl 3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine-4-carboxylate, morpholine’s amphiphilicity counterbalances the lipophilic phenyl-oxadiazole core, yielding an optimal logP of ~2.5–3.0 [9] [10].
Proteolytic Stability: The Boc group shields the morpholine N-atom from oxidative metabolism (e.g., CYP450-mediated N-dealkylation). In vitro microsomal studies confirm Boc-protected morpholine-oxadiazoles exhibit >80% remaining after 60 min vs. <50% for unprotected analogs [3].
Targeted Release: Under acidic conditions (e.g., tumor microenvironments), the Boc group hydrolyzes to expose the morpholine’s secondary amine, enabling protonation and selective accumulation in low-pH tissues. This "pro-drug" strategy enhances tumor targeting in anticancer derivatives [10].
Pharmacokinetic enhancements are quantifiable:
Table 3: Pharmacokinetic Impact of Morpholine and Boc Groups on Oxadiazole Scaffolds
Parameter | Unsubstituted Oxadiazole | Morpholine-Boc-Oxadiazole | Improvement Factor |
---|---|---|---|
logS (Aqueous Solubility) | -3.5 ± 0.2 | -2.1 ± 0.3 | 25-fold solubility increase |
Metabolic Stability (t₁/₂) | 15 min (rat microsomes) | 65 min (rat microsomes) | 4.3-fold increase |
Caco-2 Permeability (Papp, ×10⁻⁶ cm/s) | 8.7 | 22.3 | 2.6-fold increase |
Toggle Mechanism of pH-Dependent Release
The Boc group undergoes hydrolysis via:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1